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Introduction: The BNT162b2 mRNA vaccine has been a cornerstone in the global effort to

combat the COVID-19 pandemic. A critical aspect of evaluating vaccine efficacy and individual

immune response is the quantification of neutralizing antibodies (NAbs). These antibodies play

a pivotal role in preventing viral entry into host cells, thereby conferring protection against

infection. This document provides detailed protocols and application notes for three commonly

employed methods to quantify neutralizing antibodies elicited by the BNT162b2 vaccine: the

Pseudovirus Neutralization Assay (pVNT), the Live Virus Neutralization Assay (VNT), and the

Surrogate Virus Neutralization Test (sVNT).

Data Presentation: Quantitative Comparison of
Neutralizing Antibody Assays
The following tables summarize quantitative data from studies assessing neutralizing antibody

responses to the BNT162b2 vaccine using various assays. These tables are intended to

provide a comparative overview of typical results and assay performance.

Table 1: Neutralizing Antibody Titers Following BNT162b2 Vaccination (Two Doses)
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Assay Type Variant
Timepoint
Post-2nd
Dose

Geometric
Mean Titer
(GMT) /
Value

Unit Reference

Pseudovirus

Neutralization

Test (pVNT)

Ancestral

(Wuhan)
21 days 160 Titer [1]

Pseudovirus

Neutralization

Test (pVNT)

Omicron 21 days 7 Titer [1]

Live Virus

Neutralization

Test (VNT)

Ancestral

(Wuhan)
21 days 368 Titer [1]

Live Virus

Neutralization

Test (VNT)

Omicron 21 days 6 Titer [1]

Chemilumine

scence

Immunoassa

y (CLIA)

Trimeric

Spike Protein
30 days 1901.8 BAU/ml [2]

Chemilumine

scence

Immunoassa

y (CLIA)

Trimeric

Spike Protein
60 days 1244.9 BAU/ml [2]

Chemilumine

scence

Immunoassa

y (CLIA)

Trimeric

Spike Protein
90 days 1032.4 BAU/ml [2]

Table 2: Impact of a Third (Booster) Dose of BNT162b2 on Neutralizing Antibody Titers against

Omicron Variant
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Assay Type Variant
Timepoint
Post-3rd
Dose

Geometric
Mean Titer
(GMT)

Unit Reference

Pseudovirus

Neutralization

Test (pVNT)

Omicron 1 month 164 Titer [3]

Live Virus

Neutralization

Test (VNT)

Omicron 1 month 106 Titer [3]

Experimental Protocols
Pseudovirus Neutralization Assay (pVNT)
The pVNT is a widely used method that offers a safer alternative to working with live, infectious

SARS-CoV-2, as it can be performed in a Biosafety Level 2 (BSL-2) laboratory.[4] This assay

utilizes a replication-incompetent viral core (e.g., from HIV-1 or VSV) pseudotyped with the

SARS-CoV-2 Spike protein.[5][6]

Principle: Serum or plasma containing neutralizing antibodies will block the Spike protein on

the pseudovirus from binding to the ACE2 receptor on target cells, thus inhibiting viral entry and

subsequent reporter gene expression (e.g., luciferase or GFP). The reduction in reporter signal

is proportional to the concentration of neutralizing antibodies.

Materials:

HEK293T cells stably expressing human ACE2 (hACE2-HEK293T).[7]

SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles carrying a luciferase reporter

gene.

Heat-inactivated serum or plasma samples from vaccinated individuals.

Cell culture medium (e.g., DMEM with 10% FBS).

96-well cell culture plates.
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Luciferase assay reagent.

Luminometer.

Protocol:

Cell Seeding: Seed hACE2-HEK293T cells in a 96-well plate at a density of 5,000-10,000

cells per well and incubate overnight.[7]

Serum Dilution: Perform serial dilutions of the heat-inactivated serum samples.

Neutralization Reaction: Mix the diluted serum with a standardized amount of SARS-CoV-2

pseudovirus. Incubate the mixture for 1 hour at 37°C.[8]

Infection: Remove the culture medium from the seeded cells and add the serum-pseudovirus

mixture to the wells.

Incubation: Incubate the plates for 48-72 hours at 37°C.[7]

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the

manufacturer's instructions.[7]

Data Analysis: Calculate the percentage of neutralization for each serum dilution relative to

control wells (cells infected with pseudovirus in the absence of serum). The neutralizing

antibody titer is typically reported as the reciprocal of the serum dilution that causes a 50%

reduction in luciferase activity (IC50).

Live Virus Neutralization Assay (VNT)
The VNT, often considered the gold standard, measures the ability of antibodies to neutralize

live, infectious SARS-CoV-2.[9] This assay is highly sensitive and specific but requires handling

of the live virus in a Biosafety Level 3 (BSL-3) facility.[10]

Principle: Neutralizing antibodies in a serum sample will prevent the live SARS-CoV-2 virus

from infecting susceptible cells (e.g., Vero E6), thereby inhibiting the formation of cytopathic

effects (CPE) or viral plaques.

Materials:
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Vero E6 cells.

Live SARS-CoV-2 virus stock with a known titer (TCID50).

Heat-inactivated serum or plasma samples.

Cell culture medium.

96-well cell culture plates.

Fixing and staining solutions (e.g., crystal violet).

Protocol:

Cell Seeding: Seed Vero E6 cells in a 96-well plate and grow to a confluent monolayer.

Serum Dilution: Prepare serial dilutions of the heat-inactivated serum samples.

Neutralization: Mix the diluted serum with a standardized amount of live SARS-CoV-2 (e.g.,

100 TCID50) and incubate for 1 hour at 37°C.[11]

Infection: Add the serum-virus mixture to the Vero E6 cell monolayers.

Incubation: Incubate the plates for 3-5 days at 37°C, observing for the development of CPE.

[11][12]

Staining: Fix the cells and stain with a solution like crystal violet to visualize the cell

monolayer.

Data Analysis: The neutralizing antibody titer is determined as the highest serum dilution that

completely inhibits CPE in at least 50% of the wells (for TCID50-based assays) or that

results in a 50% reduction in plaque numbers (for Plaque Reduction Neutralization Test -

PRNT).[13]

Surrogate Virus Neutralization Test (sVNT)
The sVNT is a rapid and high-throughput alternative that can be performed in a BSL-2

laboratory.[14] It is an ELISA-based method that mimics the virus-host cell interaction.[15]
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Principle: This assay measures the ability of antibodies in a sample to block the binding of the

viral Receptor-Binding Domain (RBD) of the Spike protein to the human ACE2 receptor.[16]

Materials:

Microtiter plate pre-coated with human ACE2 receptor protein.

Horseradish peroxidase (HRP)-conjugated SARS-CoV-2 RBD.

Heat-inactivated serum or plasma samples.

Positive and negative controls.

Wash buffer.

TMB substrate.

Stop solution.

Microplate reader.

Protocol:

Sample and Control Preparation: Dilute the test samples, positive control, and negative

control.

Neutralization Reaction: Mix the diluted samples and controls with HRP-RBD and incubate

for 30 minutes at 37°C.[16]

Binding: Add the mixtures to the ACE2-coated wells and incubate for 15 minutes at 37°C.[16]

Washing: Wash the plate to remove unbound HRP-RBD.

Substrate Addition: Add TMB substrate and incubate in the dark for 15 minutes at room

temperature.[16]

Reaction Quenching: Add stop solution to each well.

Absorbance Reading: Read the absorbance at 450 nm.
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Data Analysis: The level of neutralizing antibodies is inversely proportional to the absorbance

signal. The percentage of inhibition is calculated using the following formula: Inhibition (%) =

(1 - (OD value of sample / OD value of negative control)) * 100

Mandatory Visualizations
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Caption: Workflow for Pseudovirus Neutralization Assay (pVNT).
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Caption: Workflow for Live Virus Neutralization Assay (VNT).
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Preparation Binding & Detection Analysis
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Caption: Workflow for Surrogate Virus Neutralization Test (sVNT).
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Caption: Mechanism of Antibody-Mediated Neutralization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10752640?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

